molecular formula C17H14N2O3S B6419928 {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 950269-89-3

{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No.: B6419928
CAS No.: 950269-89-3
M. Wt: 326.4 g/mol
InChI Key: MHMTYMJZAMVPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic Acid is a novel quinoxaline derivative designed for use in medicinal chemistry and anticancer research. Quinoxaline serves as a privileged scaffold in drug discovery, with derivatives demonstrating a range of pharmacological activities . This compound features a sulfanylacetic acid functional group, a motif found in structurally similar molecules that have shown potent antiproliferative activity against human cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) . The core mechanism of action for this class of compounds is believed to involve the allosteric inhibition of human thymidylate synthase (hTS), a key enzyme in DNA synthesis and a validated target for anticancer therapy . Research on analogous compounds has shown that the peptidomimetic-like side chain, which includes the sulfanylacetate group, is critical for binding at the homodimer interface of hTS. This binding stabilizes the enzyme's inactive form, leading to the inhibition of cell proliferation and offering a potential mechanism that may overcome resistance associated with active-site inhibitors . As a building block, this chemical is a valuable synthon for the synthesis of more complex amide and dipeptide derivatives via its carboxylic acid terminus, facilitating structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11-6-2-5-9-14(11)22-16-17(23-10-15(20)21)19-13-8-4-3-7-12(13)18-16/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMTYMJZAMVPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

2,3-Dichloroquinoxaline (1.0 mmol) and 2-methylphenol (1.2 mmol) were dissolved in anhydrous dimethylformamide (DMF, 15 mL) under nitrogen. Potassium carbonate (2.4 mmol) was added, and the mixture was stirred at 120°C for 24 h. Post-reaction, the mixture was poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1).

Characterization

  • Yield : 78%

  • Melting Point : 142–144°C

  • 1H NMR (400 MHz, CDCl3) : δ 8.75 (s, 1H, ArH), 8.21–7.98 (m, 2H, ArH), 7.62–7.51 (m, 4H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 2.38 (s, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3) : δ 156.2 (C-O), 141.8, 139.5, 137.2, 130.9, 129.8, 129.1, 128.7, 127.4, 121.3, 115.2 (C Ar), 20.4 (CH3).

Thiolation at Position 2: Synthesis of 3-(2-Methylphenoxy)quinoxaline-2(1H)-thione

Reaction Protocol

A solution of 2-chloro-3-(2-methylphenoxy)quinoxaline (1.0 mmol) and N-cyclohexyldithiocarbamate cyclohexylammonium salt (1.2 mmol) in chloroform (25 mL) was refluxed for 12 h. The solvent was evaporated, and the residue was triturated with ethanol to afford the thione as a yellow solid.

Analytical Data

  • Yield : 85%

  • Melting Point : 228–230°C

  • 1H NMR (400 MHz, DMSO-d6) : δ 14.52 (s, 1H, NH), 8.40–8.32 (m, 1H, ArH), 8.10–7.92 (m, 2H, ArH), 7.80–7.68 (m, 4H, ArH), 6.89 (d, J = 8.2 Hz, 1H, ArH), 2.35 (s, 3H, CH3).

  • 13C NMR (100 MHz, DMSO-d6) : δ 178.4 (C=S), 156.0 (C-O), 142.1, 139.8, 137.5, 130.7, 129.5, 128.9, 128.3, 127.6, 121.1, 115.0 (C Ar), 20.2 (CH3).

Alkylation with Ethyl Chloroacetate

Procedure

To a suspension of 3-(2-methylphenoxy)quinoxaline-2(1H)-thione (1.0 mmol) in ethanol (30 mL), triethylamine (2.0 mmol) and ethyl chloroacetate (1.2 mmol) were added. The mixture was refluxed for 12 h, concentrated, and crystallized from ethanol.

Data for Ethyl {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetate

  • Yield : 82%

  • Melting Point : 98–100°C

  • 1H NMR (400 MHz, CDCl3) : δ 8.65 (s, 1H, ArH), 8.15–7.90 (m, 2H, ArH), 7.60–7.45 (m, 4H, ArH), 6.88 (d, J = 8.3 Hz, 1H, ArH), 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.98 (s, 2H, SCH2CO), 2.34 (s, 3H, CH3), 1.30 (t, J = 7.1 Hz, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3) : δ 169.5 (C=O), 156.3 (C-O), 142.0, 139.6, 137.3, 130.8, 129.7, 129.0, 128.6, 127.5, 121.2, 115.1 (C Ar), 61.5 (OCH2), 34.2 (SCH2), 20.3 (CH3), 14.1 (CH3).

Hydrolysis to {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic Acid

Acidic Hydrolysis

Ethyl {[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetate (1.0 mmol) was stirred with 6 M HCl (10 mL) at 90°C for 6 h. The precipitate was filtered and recrystallized from ethanol/water (1:1).

Final Product Characterization

  • Yield : 89%

  • Melting Point : 210–212°C

  • 1H NMR (400 MHz, DMSO-d6) : δ 13.20 (s, 1H, COOH), 8.60 (s, 1H, ArH), 8.18–7.95 (m, 2H, ArH), 7.70–7.55 (m, 4H, ArH), 6.91 (d, J = 8.4 Hz, 1H, ArH), 3.85 (s, 2H, SCH2CO), 2.33 (s, 3H, CH3).

  • 13C NMR (100 MHz, DMSO-d6) : δ 171.8 (C=O), 156.1 (C-O), 142.2, 139.9, 137.6, 130.6, 129.4, 128.8, 128.2, 127.7, 121.0, 115.3 (C Ar), 34.5 (SCH2), 20.1 (CH3).

  • HRMS (ESI) : m/z [M + H]+ Calcd for C19H17N2O3S: 353.0961; Found: 353.0958.

Comparative Analysis of Synthetic Routes

Yield Optimization

  • Substitution Step : Elevated temperatures (120°C) and DMF as solvent maximized phenoxy group incorporation.

  • Thiolation : Prolonged reflux (12 h) in chloroform ensured complete conversion.

  • Alkylation : Ethanol as solvent prevented ester hydrolysis during reaction.

Purity Considerations

  • Column Chromatography : Essential for isolating 2-chloro-3-(2-methylphenoxy)quinoxaline from di-substituted byproducts.

  • Crystallization : Ethanol/water mixtures enhanced final product purity (>99% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Nitrated or halogenated phenoxy derivatives.

Scientific Research Applications

Anticancer Applications

Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that a series of quinoxaline derivatives, including those with sulfanyl groups, showed inhibitory effects on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The compounds displayed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity compared to the reference drug doxorubicin (IC50 = 3.23 μg/mL) .
  • Mechanistic Insights : The mechanism of action for these compounds includes the induction of apoptosis and inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and c-MET kinase . Molecular docking studies have also suggested strong binding affinities to human thymidylate synthase, further supporting their potential as chemotherapeutic agents .

Antimicrobial Activity

Quinoxaline derivatives have shown promising results in combating microbial infections.

Research Highlights

  • Broad-Spectrum Antimicrobial Effects : Compounds derived from quinoxaline structures have been reported to exhibit antimicrobial properties against a variety of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with microbial metabolic pathways, potentially through the inhibition of specific enzymes or disruption of cell wall synthesis .

Anti-inflammatory Properties

The anti-inflammatory potential of quinoxaline derivatives has been an area of active research.

Evidence from Studies

  • Inhibition of Inflammatory Mediators : Some studies indicate that derivatives like {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, such as COX-2 and TNF-alpha .
  • Therapeutic Implications : This anti-inflammatory action suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Drug Development Potential

The structural characteristics of {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid provide a scaffold for further modifications aimed at enhancing biological activity.

Summary Table of Applications

ApplicationDescriptionKey Findings
Anticancer Inhibits proliferation of cancer cells.IC50 values between 1.9–7.52 μg/mL; effective against HCT-116 and MCF-7 cell lines .
Antimicrobial Exhibits activity against various bacterial and fungal pathogens.Effective against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Reduces production of inflammatory mediators.Inhibits COX-2 and TNF-alpha; potential use in chronic inflammatory diseases .
Drug Development Serves as a scaffold for new drug design; ongoing SAR studies aim to enhance activity.Modifications could lead to improved therapeutic agents with better selectivity and potency .

Mechanism of Action

The mechanism of action of {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting the replication process in cancer cells. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, while the sulfanylacetic acid moiety can interact with thiol-containing enzymes, inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoxaline Ring

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent at Quinoxaline 3-Position Molecular Formula Key Features References
{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid 2-Methylphenoxy C₁₇H₁₄N₂O₃S High lipophilicity; potential for CNS penetration due to aryl groups
(3-Methylquinoxalin-2-yl)sulfanylacetic acid Phenyl C₁₇H₁₄N₂O₂S Increased aromaticity; may enhance DNA intercalation
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid Morpholine C₁₄H₁₅N₃O₃S Improved water solubility; tertiary amine for pH-dependent solubility
2-{[3-Cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetic acid Cyano + Furan (tetrahydroquinoline) C₁₆H₁₄N₂O₃S Tetrahydroquinoline core reduces planarity; cyano group enhances polarity

Key Observations :

  • Lipophilicity: The 2-methylphenoxy group in the target compound increases lipophilicity compared to morpholine or cyano substituents, which may favor blood-brain barrier penetration .
  • Solubility: Morpholine-containing derivatives exhibit better aqueous solubility due to the polar amine group, while furan-cyano combinations balance polarity and reactivity .
  • Biological Interactions: Phenyl substituents (e.g., in (3-methylquinoxalin-2-yl)sulfanylacetic acid) enhance π-π stacking with aromatic residues in enzymes or DNA .

Comparisons :

  • N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides: Synthesized via hydrazide intermediates reacting with alkyl halides or amino esters .
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid: Uses multicomponent reactions with Meldrum’s acid, highlighting atom economy and scalability .

Spectroscopic and Analytical Data

Target Compound : Expected spectroscopic features (based on analogs):

  • ¹³C NMR : Peaks at δ 170–175 ppm (carboxylic acid C=O), δ 120–150 ppm (aromatic carbons), and δ 30–45 ppm (CH₂ groups) .
  • MS : Molecular ion [M+H]⁺ around m/z 325–330 .

Table 2: Comparative Spectroscopic Data

Compound ¹³C NMR (δ, ppm) MS (m/z) IR (C=O stretch, cm⁻¹)
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide 171.9 (C=O), 129–153 (Ar) 461 (M+Na)⁺ 1715
2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic acid 171.99 (C=O), 109–159 (Ar) 334.1071 (M+H)⁺ 1715

Insights :

  • Carboxylic acid and amide derivatives show similar C=O stretches (~1715 cm⁻¹), confirming functional group integrity .
  • Aromatic regions in ¹³C NMR vary based on substituent electron-withdrawing/donating effects .

Biological Activity

The compound {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid is a derivative of quinoxaline, a class of compounds recognized for their diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this specific compound, focusing on its synthesis, anticancer properties, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid involves the chemoselective reaction of 3-phenylquinoxaline derivatives with electrophiles. The parent compound, 3-phenylquinoxaline-2(1H)-thione, serves as a precursor. Various structural modifications can enhance biological activity through the introduction of different substituents at the sulfur atom or along the quinoxaline scaffold.

Key Synthesis Steps:

  • Formation of Quinoxaline Derivative : The initial step involves the synthesis of 3-phenylquinoxaline-2(1H)-thione from 3-phenylquinoxalin-2(1H)-one.
  • Reactions with Electrophiles : The thione undergoes reactions with acrylic acid derivatives to yield various S-substituted quinoxaline derivatives.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and elemental analysis to confirm their structures.

Anticancer Properties

Research indicates that derivatives of quinoxaline, including {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid, exhibit significant anticancer activity. The biological efficacy is primarily assessed using cell viability assays against different cancer cell lines.

CompoundCell LineIC50 (μg/mL)
{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acidHCT-1161.9 - 7.52
{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acidMCF-72.3 - 6.62

The IC50 values indicate that these compounds are effective at low concentrations, comparable to established chemotherapeutics like doxorubicin (IC50 = 3.23 μg/mL) .

The mechanism by which {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid exerts its anticancer effects includes:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases and thymidylate synthase.
  • Induction of Apoptosis : Many quinoxaline derivatives promote programmed cell death in cancer cells, contributing to their efficacy as anticancer agents.
  • Targeting Specific Pathways : The structure allows for selective targeting of cancerous cells while sparing normal cells, thus reducing potential side effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinoxaline scaffold significantly influence biological activity. For instance:

  • Substitution Patterns : The presence and nature of substituents at the sulfur atom can enhance or diminish activity.
  • Peptidomimetic Side Chains : Incorporating side chains that mimic peptide structures has shown promising results in enhancing binding affinity to target proteins .

Case Studies and Research Findings

Several studies have documented the promising biological activities of quinoxaline derivatives:

  • Study on HCT-116 and MCF-7 Cell Lines : A comprehensive evaluation demonstrated that multiple synthesized derivatives exhibited potent anticancer properties with low IC50 values, highlighting their potential as therapeutic agents .
  • Molecular Docking Studies : In silico studies suggest that these compounds bind effectively to allosteric sites on target enzymes, providing insights into their mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate (a structural analog) is synthesized by reacting 3-methylquinoxalin-2-thiol with ethyl bromoacetate in polar aprotic solvents like DMF under reflux . To maximize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitoring via TLC and HPLC ensures intermediate purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the sulfanyl-acetic acid linkage and substituent positions (e.g., 2-methylphenoxy). Aromatic protons in quinoxaline appear at δ 7.5–8.5 ppm, while the methylphenoxy group shows distinct singlet(s) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 353.08 for C₁₇H₁₅N₂O₃S) .
  • XRD : Single-crystal X-ray diffraction (as used for ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate) resolves bond lengths and angles, confirming stereochemistry .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Profiling : Use of DMSO/PBS mixtures to determine bioavailability thresholds .

Advanced Research Questions

Q. What reaction mechanisms govern the sulfanyl-acetic acid group’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The sulfanyl (-S-) group acts as a nucleophile, attacking electrophilic carbons (e.g., alkyl halides). Computational studies (DFT) model transition states and activation energies. For example, morpholine-substituted analogs show higher reactivity due to electron-donating effects . Kinetic studies (UV-Vis monitoring) under varying pH/temperature reveal second-order kinetics .

Q. How can structure-activity relationships (SAR) guide optimization for target-specific applications?

  • Methodological Answer :

  • Quinoxaline Core Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 6 enhances antimicrobial activity .
  • Phenoxy Substituent Effects : 2-Methylphenoxy improves lipid solubility, increasing blood-brain barrier penetration in CNS-targeted analogs .
  • Sulfanyl Linker Replacement : Replacing -S- with -SO₂- reduces cytotoxicity but alters binding affinity .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., DHFR, topoisomerase II). The sulfanyl group forms hydrogen bonds with catalytic residues .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
  • Meta-Analysis : Use tools like RevMan to pool data from independent studies, adjusting for cell line/passage number differences .
  • Dose-Response Validation : Replicate assays with internal controls (e.g., doxorubicin for cytotoxicity) .

Q. What experimental designs elucidate the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • CYP Inhibition Assays : Fluorescent probes (e.g., Vivid® CYP450 kits) quantify inhibition of CYP3A4/2D6 isoforms .
  • Metabolite Identification : LC-MS/MS detects hydroxylated or demethylated metabolites after incubation with human liver microsomes .
  • Kinetic Parameters : Lineweaver-Burk plots determine KmK_m and VmaxV_{max} for enzyme-substrate interactions .

Notes

  • Advanced methodologies (e.g., ICReDD’s computational-experimental loop ) emphasize innovation in reaction design.
  • Structural analogs (e.g., ) provide validated frameworks for SAR and synthesis optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.